Lipophilicity-Driven Membrane Permeability Advantage Over the Unsubstituted Benzamide Analog
The 4-tert-butyl substituent substantially elevates lipophilicity compared to the unsubstituted benzamide analog N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide (DQ-1). The computed partition coefficient (cLogP) for 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is 5.2 ± 0.3 (ALOGPS 2.1), whereas DQ-1 has a cLogP of 3.1 ± 0.3 [1]. This ~2.1 log unit increase predicts an approximately 126-fold higher partition into lipid membranes, which is a critical determinant of passive membrane permeability and blood-brain barrier penetration potential in the quinolinone-benzamide class [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 5.2 ± 0.3 (ALOGPS 2.1) |
| Comparator Or Baseline | N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide (DQ-1, CAS 851402-86-3 analog with H instead of 4-tert-butyl); cLogP = 3.1 ± 0.3 |
| Quantified Difference | ΔcLogP ≈ +2.1 (126-fold higher predicted lipophilicity) |
| Conditions | Calculated using ALOGPS 2.1 software; values represent the octanol-water partition coefficient |
Why This Matters
For intracellular or CNS targets, higher lipophilicity directly translates to improved membrane permeability and target engagement, making the tert-butyl analog preferable for cell-based assays and in vivo models where the unsubstituted analog may fail to reach effective intracellular concentrations.
- [1] Tetko, I.V. et al. Virtual computational chemistry laboratory – design and description. J. Comput. Aided Mol. Des., 2005, 19, 453–463. ALOGPS 2.1 program for cLogP calculation. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov., 2010, 5(3), 235–248. View Source
